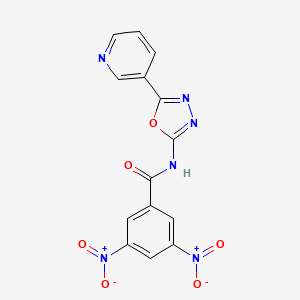

![molecular formula C20H16N2O3S B2498877 3-methoxy-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide CAS No. 476642-59-8](/img/structure/B2498877.png)

3-methoxy-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules incorporating naphthalene, furan, and thiazole components has been explored in various studies. For instance, the base-catalyzed cyclocondensation of dihydropyrimidine-thione with ethylacetoacetate has been used to synthesize compounds with related structural motifs, employing IR, 1H NMR, and X-ray diffraction for characterization (Nagarajaiah & Begum, 2015). This methodological approach highlights the intricate steps involved in crafting such complex molecules, including the stabilization of the crystal structure through weak interactions.

Molecular Structure Analysis

The molecular structure of compounds related to the target molecule has been elucidated through various spectroscopic methods and single-crystal X-ray diffraction. These studies reveal the importance of intermolecular interactions, such as O–H…N, C–H…O, and π…π stacking, in stabilizing the crystal structure of such compounds (Nagarajaiah & Begum, 2015). The analysis showcases the compound's complex geometry and the electronic environment, contributing to its reactivity and physical properties.

Chemical Reactions and Properties

The reactivity of molecules incorporating naphthalene, furan, and thiazole units involves a range of chemical transformations. Electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation, often target specific positions on the furan ring, influenced by the nature of the substituents and the overall molecular framework (Aleksandrov et al., 2018). These reactions extend the functional versatility of the core structure, enabling further chemical modifications and applications.

Physical Properties Analysis

The physical properties of similar compounds, including solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. The stabilization of their crystal structure through weak intermolecular forces plays a significant role in their physical characteristics (Nagarajaiah & Begum, 2015). These properties are essential for the compound's application in various fields, influencing its solubility, stability, and reactivity.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

A study by Aleksandrov et al. (2018) details the synthesis and structural reactivity of naphtho-fused 2-(furan-2-yl)-1,3-thiazole. The process involves the condensation of naphthalen-2-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 in anhydrous toluene to obtain the corresponding thioamide. Quantum chemical calculations supported the formation mechanism, highlighting electrophilic substitution reactions at the furan ring (Aleksandrov, El’chaninov, & Stepanov, 2018).

Biological Applications

Anticonvulsant Screening: Arshad et al. (2019) synthesized β-naphthalene incorporated thiazole-5-carboxamides/thiazole-5-ketones, demonstrating significant anticonvulsant activity in animal models. This suggests potential applications in developing new treatments for epilepsy (Arshad, Al-Otaibi, Mustafa, Shousha, & Alshahrani, 2019).

Antioxidant and Anticancer Activity: A study by Tumosienė et al. (2020) on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, including naphthalene moieties, showed promising antioxidant and anticancer activities. This research highlights the potential of such compounds in developing therapeutic agents (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Photochemical Transformations: The work by Aiken et al. (2014) explores the synthesis of 5-hydroxy substituted naphthofurans and naphthothiazoles as precursors to photochromic benzochromenes. This study provides insights into the photochemical properties of naphthalene derivatives, with potential applications in material sciences (Aiken, Allsopp, Booth, Gabbutt, Heron, & Rice, 2014).

Mecanismo De Acción

Target of Action

It contains structural elements of indole and thiazole derivatives , which are known to interact with multiple receptors and exhibit a broad spectrum of biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives are known to bind with high affinity to multiple receptors , and thiazole derivatives have been found to exhibit a range of biological activities .

Biochemical Pathways

For instance, indole derivatives have been found to affect pathways related to inflammation, viral replication, cancer progression, and more . Similarly, thiazole derivatives have been associated with pathways related to antimicrobial, antifungal, antiviral, and antitumor activities .

Result of Action

Based on its structural similarity to indole and thiazole derivatives, it may exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propiedades

IUPAC Name |

3-methoxy-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S/c1-12-7-8-17(25-12)16-11-26-20(21-16)22-19(23)15-9-13-5-3-4-6-14(13)10-18(15)24-2/h3-11H,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAOBMQJNVYJLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

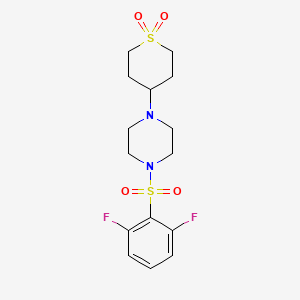

![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2498794.png)

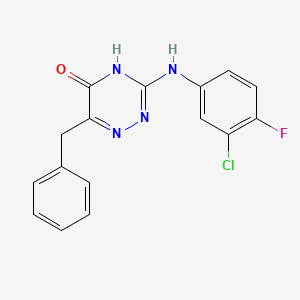

![3-[3-Fluoro-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2498797.png)

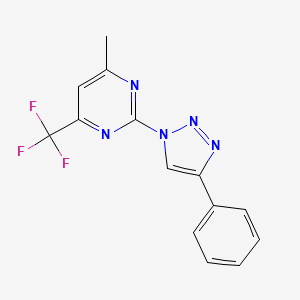

![1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane](/img/structure/B2498799.png)

![2-methyl-N-[(5-methyl-2-propan-2-ylcyclohexyl)oxy-phenylphosphoryl]propan-1-amine](/img/structure/B2498803.png)

![7-methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2498807.png)

![ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2498809.png)

![1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2498810.png)

![5-methyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B2498811.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B2498812.png)

![Phenylmethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2498817.png)